![molecular formula C7H6N4S B14363820 7,8-Dihydro[1,3]thiazolo[3,2-e]purine CAS No. 91808-94-5](/img/structure/B14363820.png)
7,8-Dihydro[1,3]thiazolo[3,2-e]purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a heterocyclic compound that features a fused ring system combining thiazole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine typically involves the cyclization of purine-6-thione with 1,2-dibromoethane. This reaction is carried out under reflux conditions in the presence of a base such as dimethylformamide (DMF). The product is then purified through various chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing halogens.
科学的研究の応用
7,8-Dihydro[1,3]thiazolo[3,2-e]purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, affecting their function and leading to various biological effects .
類似化合物との比較
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring but are fused with a pyridine ring instead of a purine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring, showing structural similarity to purines.
Uniqueness: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
特性
CAS番号 |
91808-94-5 |
|---|---|
分子式 |
C7H6N4S |
分子量 |
178.22 g/mol |
IUPAC名 |
7,8-dihydropurino[8,9-b][1,3]thiazole |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2 |
InChIキー |
NFSMQBGLKIDQNQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC3=CN=CN=C3N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



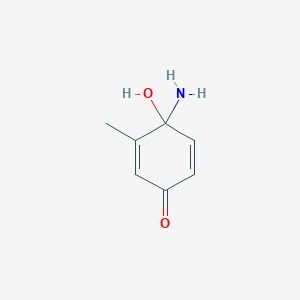
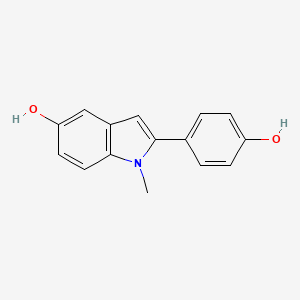
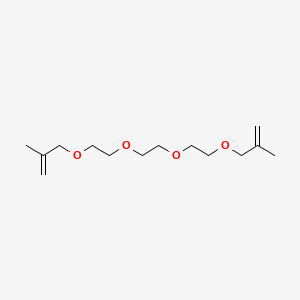
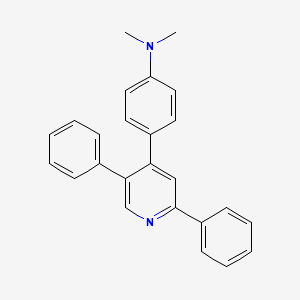
![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
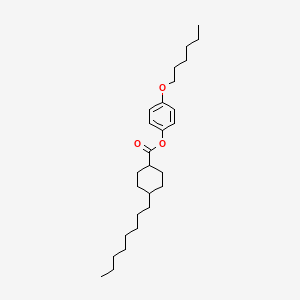
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

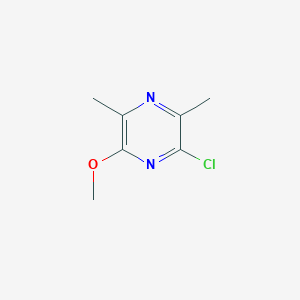
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

